molecular formula C23H15N3O3 B2374629 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide CAS No. 1021047-19-7

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide

Cat. No. B2374629
CAS RN: 1021047-19-7
M. Wt: 381.391
InChI Key: IIHXFIJJQJIIHK-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide, also known as DBIBA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Characterization

A study explored the synthesis of derivatives related to isoquinoline, focusing on novel compounds with potential antimicrobial activities. These derivatives were synthesized through condensation processes involving aryl aldehydes and specific acetamides, with their structures confirmed by advanced spectral data and elemental analysis. The research highlighted the significance of such compounds in developing new antibacterial agents, showcasing the compound's application in chemical synthesis and pharmacological studies (N. Rao et al., 2020).

Molecular Docking and Antitumor Activity

Another research avenue involves the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of the main compound, for their in vitro antitumor activity. This study provided insight into the potential of these compounds as broad-spectrum antitumor agents, supported by molecular docking studies that simulate their interaction with specific cancer targets, suggesting their utility in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Fluorescence and Imaging Applications

The development of a fluorescence resonance energy transfer (FRET) probe based on a derivative of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) for the ratiometric detection of Cr3+ ions in living cells illustrates the compound's application in bioimaging. This research underlines the importance of such compounds in creating sensitive and selective imaging tools for biological and medical research (S. Adhikari et al., 2019).

Structural Analysis and Physical Properties

Investigations into the crystal structure and physical properties of salt and inclusion compounds derived from isoquinoline amides highlight the compound's relevance in materials science. These studies provide valuable information on the molecular arrangement and interactions within solid states, facilitating the development of novel materials with potential applications in electronics, photonics, and nanotechnology (A. Karmakar et al., 2007).

properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-isoquinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-20(25-19-9-3-6-15-12-24-11-10-16(15)19)13-26-22(28)17-7-1-4-14-5-2-8-18(21(14)17)23(26)29/h1-12H,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHXFIJJQJIIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NC4=CC=CC5=C4C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide

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